Ortho-Ester Substitution on Terminal Aryl Ring Creates a Structurally Distinct Chemotype within the Xcovery c-Met/ALK Inhibitor Series
CAS 1040665-10-8 is the only compound in the publicly disclosed Xcovery pyridazine-3-carboxamide patent landscape bearing an ethyl 2-aminobenzoate (ortho-ester) terminus on the carboxamide-linked aryl ring. Within US-9126947-B2 and WO2009154769A1, all potent c-Met/ALK exemplars instead feature a 4-substituted benzamide terminus with extended polar tails (e.g., 4-(4-methylpiperazine-1-carbonyl)phenyl or 4-(morpholine-4-carbonyl)phenyl) that occupy the solvent-exposed back pocket of the kinase [1]. The ortho-ester geometry of CAS 1040665-10-8 is predicted to restrict the conformational freedom of the terminal aryl-amide bond, potentially altering the hydrogen-bonding pattern with the kinase hinge region compared to the para-substituted analogs [2]. In the patent family, most disclosed compounds inhibit c-Met and ALK with IC50 values of <100 nM, with the most optimized 4-substituted benzamide congeners reaching sub-nanomolar potency (e.g., c-Met IC50 = 0.74 nM for the compound designated US9126947, 18) [3].
| Evidence Dimension | Terminal aryl substitution pattern (carboxamide-linked group) |
|---|---|
| Target Compound Data | Ethyl 2-aminobenzoate (ortho-COOEt) terminus on phenyl ring; C21H18FN3O4, MW 395.39 g/mol |
| Comparator Or Baseline | Patent exemplars in US-9126947-B2 predominantly bear 4-substituted benzamide termini (e.g., 4-(4-methylpiperazine-1-carbonyl)phenyl); c-Met IC50 for most potent congener = 0.74 nM (BindingDB BDBM179297) |
| Quantified Difference | Structural difference is qualitative (ortho-ester vs. para-amide); quantitative IC50 data for CAS 1040665-10-8 itself have not been publicly disclosed in peer-reviewed literature or patent biological tables. |
| Conditions | Structural comparison based on Markush formula analysis of US-9126947-B2, WO2009154769A1, and US-9,242,958 patent disclosures |
Why This Matters
For laboratories conducting kinase inhibitor SAR programs, the ortho-ester substitution pattern of CAS 1040665-10-8 fills an unexplored vector in the chemical space around the pyridazine-3-carboxamide scaffold, enabling interrogation of conformational and electronic effects that the dominant para-substituted analogs cannot address.
- [1] Liang, C.; Li, Z. Substituted Pyridazine Carboxamide Compounds as Kinase Inhibitor Compounds. U.S. Patent 9,126,947, September 8, 2015. View Source
- [2] Liang, C.; Li, Z. Substituted Pyridazine Carboxamide Compounds as Kinase Inhibitor Compounds. PCT International Application WO 2009/154769 A1, June 18, 2009. View Source
- [3] BindingDB. BDBM179297: US9126947, Compound 18 — c-MET IC50 = 0.74 nM (KinomeScan assay). Deposited by ChEMBL/Zhejiang University. View Source
